
3-Ethoxypropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxypropanethioamide is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical properties to thioamides, making them valuable in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypropanethioamide typically involves the reaction of 3-ethoxypropanoic acid with a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of safer and more efficient thionating agents is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypropanethioamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
3-Ethoxypropanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Incorporated into peptides to study protein folding and dynamics due to its unique hydrogen bonding properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to biologically active thioamides like ethionamide.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-Ethoxypropanethioamide involves its interaction with biological targets through hydrogen bonding and nucleophilic interactions. The sulfur atom in the thioamide group can form covalent adducts with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes involved in metabolic pathways. This mechanism is similar to that of other thioamide drugs used in the treatment of tuberculosis and leprosy .
Comparison with Similar Compounds
Ethionamide: Used as an antitubercular agent.
Prothionamide: Similar to ethionamide, used in the treatment of tuberculosis.
Thioacetamide: Used in organic synthesis and as a sulfur source in various reactions
Comparison: 3-Ethoxypropanethioamide is unique due to its ethoxy group, which imparts different solubility and reactivity compared to other thioamides. Its structural features make it a versatile compound in synthetic chemistry and biological studies .
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
3-ethoxypropanethioamide |
InChI |
InChI=1S/C5H11NOS/c1-2-7-4-3-5(6)8/h2-4H2,1H3,(H2,6,8) |
InChI Key |
HVPFXAYRGZOKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


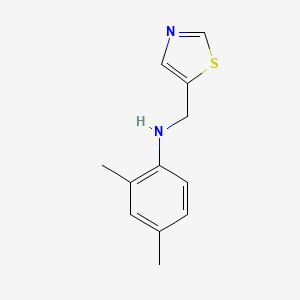
![3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B13289538.png)
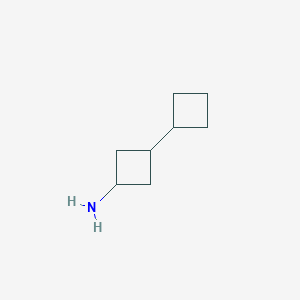
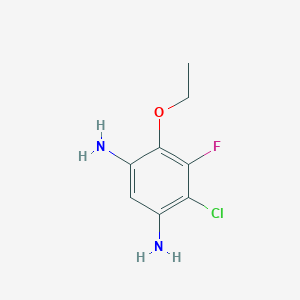
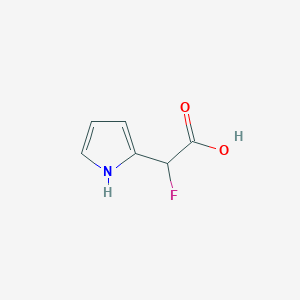

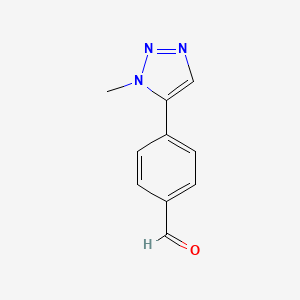

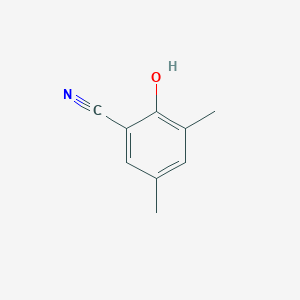

![2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13289595.png)
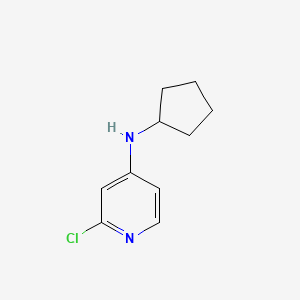

![3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13289624.png)
